Mecoprop-P

Overview

Description

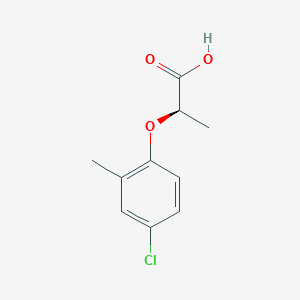

Mecoprop-P [(R)-2-(4-chloro-2-methylphenoxy)propanoic acid] is a chiral phenoxyalkanoic acid herbicide primarily used to control broadleaf weeds in cereal crops such as wheat, barley, and oats. It is the purified enantiomer of racemic mecoprop, with enhanced herbicidal activity due to its stereospecificity . Key characteristics include:

- Mode of Action: Absorbed through plant foliage and roots, it disrupts auxin signaling, leading to uncontrolled growth and plant death .

- Toxicity Profile: Acute oral LD50 of 431 mg/kg (rat), classified under Category 4 for acute toxicity and Category 1 for eye damage. Chronic exposure targets kidneys (rats, mice, dogs), liver (mice), and blood cells (dogs) .

- Environmental Fate: Rapid absorption and urinary excretion in mammals (half-life <8 hours). In soil, microbial degradation produces 4-chloro-2-methylphenol, with residual activity lasting ~2 months .

Preparation Methods

Historical Development of Synthesis Methods

Initial production of mecoprop in the 1960s relied on racemic mixtures, but the discovery of the (R)-enantiomer’s herbicidal activity spurred efforts to isolate or synthesize it directly. Early methods faced economic barriers until the 1980s, when technological breakthroughs enabled commercial-scale production of Mecoprop-P . The U.S. Environmental Protection Agency (EPA) mandated the phase-out of racemic formulations by 2007, accelerating adoption of enantiomerically enriched processes .

Stereoselective Synthesis Approaches

Direct Synthesis via Chiral Catalysis

Modern routes employ chiral catalysts to favor the (R)-enantiomer during synthesis. For example, Yadav and Deshmukh (2017) demonstrated a solid-liquid phase transfer catalysis (S-L PTC) method using K₂CO₃ as a base and toluene as a solvent, achieving 95% conversion of 4-chloro-2-methylphenol (CMP) to Mecoprop methyl ester at 100°C . The reaction mechanism involves O-alkylation with ethyl-2-chloropropionate, followed by hydrolysis to yield this compound acid .

Table 1: Key Parameters for S-L PTC Synthesis

| Parameter | Value |

|---|---|

| Temperature | 100°C |

| Catalyst | K₂CO₃ |

| Solvent | Toluene |

| Conversion | 95% |

| Selectivity | 100% |

Enantiomeric Enrichment via Crystallization

Industrial processes often combine synthetic and resolution steps. The racemic mecoprop acid is esterified, and the resulting diastereomers are separated via fractional crystallization. Chiral HPLC analysis confirms enantiomeric ratios exceeding 93% (R)-isomer .

Solid-Liquid Phase Transfer Catalysis

The S-L PTC method, pioneered by Yadav and Deshmukh, optimizes reaction kinetics by leveraging a biphasic system . Key advantages include:

-

Mild reaction conditions : K₂CO₃ replaces harsher bases, reducing side reactions.

-

High selectivity : No detectable byproducts form during O-alkylation .

-

Scalability : The process is adaptable to industrial reactors, with energy inputs minimized through exothermic reaction management .

Kinetic modeling reveals a second-order dependence on CMP and ethyl-2-chloropropionate concentrations, with an activation energy of 45.2 kJ/mol .

Enantiomeric Resolution Techniques

Chiral Chromatography

Post-synthesis, the enantiomeric ratio is determined using chiral HPLC. This compound is esterified with a chiral alcohol, then resolved on a cellulose tris(3,5-dimethylphenylcarbamate) column with n-heptane/n-pentanol mobile phases . UV detection at 229 nm quantifies enantiomer proportions .

Molecularly Imprinted Polymers (MIPs)

Recent advances employ MIPs for selective extraction of this compound from racemic mixtures. A study by demonstrated 70.5% recovery from spiked water using a methacrylic acid-based polymer, highlighting potential for large-scale purification .

Salt Formation and Formulation

This compound is often commercialized as salts to enhance solubility and stability. Common formulations include:

Dimethylamine Salt (DMAS)

The DMAS form, prepared by reacting this compound acid with dimethylamine in methyl tert-butyl ether (MTBE), yields a stable precipitate with 98% purity . The reaction is exothermic, requiring temperature control at 25–30°C .

Potassium Salt

Potassium salts are synthesized via neutralization with KOH, offering advantages in aqueous herbicide formulations. The EPA reports dissociation constants (Kₐ) of 6.4 μM for high-affinity binding sites in soil matrices .

Analytical Methods for Quality Control

HPLC Analysis

Reversed-phase HPLC with UV detection (220 nm) quantifies this compound in technical concentrates (TCs) and soluble liquids (SLs). Mobile phases consist of acetonitrile/water/acetic acid (60:40:0.1 v/v) .

Spectroscopic Characterization

FT-IR and NMR spectra validate structural integrity. Characteristic peaks include:

Chemical Reactions Analysis

A-228839 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the biphenyl core, potentially altering its inhibitory activity.

Reduction: Reduction reactions can be used to modify the nitro groups present in the compound, converting them to amines.

Substitution: Halogenation and other substitution reactions can introduce new functional groups, enhancing the compound’s activity or stability.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Agricultural Applications

Mecoprop-P is primarily utilized in agricultural settings for weed control. It is effective against broadleaf weeds in crops such as cereals, grasslands, and turf. The compound mimics natural plant hormones (auxins), leading to uncontrolled growth in target plants, ultimately causing their death.

Efficacy Studies

A study conducted on nine dicotyledonous species revealed varying sensitivity to MCPP-P, with EC50 values ranging from 46.9 μg/L for Ranunculus aquatilis to 656.4 μg/L for Ludwigia repens. This data is crucial for understanding the herbicide's impact on non-target species and informing application rates to minimize ecological risks .

| Species | EC50 (μg/L) |

|---|---|

| Ranunculus aquatilis | 46.9 |

| Ludwigia repens | 656.4 |

| Other tested species | Varies |

Environmental Management

This compound's use extends to environmental management, particularly in controlling invasive plant species in aquatic environments. Its application must be managed carefully due to potential runoff into water bodies, which can lead to concentrations exceeding regulatory limits.

Risk Assessment

Research indicates that MCPP-P concentrations in freshwater can reach up to 103 μg/L. A hazard concentration (HC5) of 2.7 μg/L was derived from species sensitivity distribution (SSD) curves, emphasizing the need for reevaluation of its environmental risk assessments .

Horticultural Uses

In horticulture, this compound is employed in turf management and landscape maintenance. It helps maintain aesthetic quality by controlling unwanted broadleaf weeds without harming grasses.

Application Guidelines

Proper application techniques are critical to minimize off-target effects and ensure efficacy:

- Timing: Apply during active growth phases of target weeds.

- Weather Conditions: Avoid application before heavy rainfall to reduce runoff.

- Concentration: Use recommended concentrations based on specific weed types and growth stages.

Microcosm Studies

A microcosm study assessed the impact of MCPP-P on aquatic macrophytes, highlighting the need for multi-species testing in risk assessments. The findings indicated significant effects on plant growth and health at various concentrations, reinforcing the importance of including dicotyledonous plants in evaluations .

Regulatory Perspectives

Mechanism of Action

A-228839 exerts its effects by binding to the active site of farnesyltransferase, preventing the enzyme from catalyzing the transfer of a farnesyl group to the Ras protein. This inhibition disrupts the localization and function of Ras proteins, leading to altered cell signaling and reduced cell proliferation. The molecular targets of A-228839 include the Ras GTPases and other proteins involved in the farnesylation pathway .

Comparison with Similar Compounds

Structural and Functional Analogues

Mecoprop-P belongs to the phenoxy herbicide family, sharing structural similarities with:

2,4-D (2,4-dichlorophenoxyacetic acid)

MCPA (4-chloro-2-methylphenoxyacetic acid)

Dichlorprop-P (2,4-DP)

Fenoxaprop-P (an aryloxyphenoxypropionate herbicide)

Table 1: Key Properties of this compound and Analogues

Efficacy and Degradation

- Photocatalytic Degradation: this compound and 2,4-D exhibit lower degradation efficiency compared to 4-chlorophenol (4-CP) due to higher bond energies (C-Cl: 327 kJ/mol; C-O: 358 kJ/mol) and complex molecular structures requiring more reactive oxygen species (ROS) for breakdown .

- Soil Adsorption: Adsorption follows the sequence: 2,4-DB > 2,4-D > MCPA > dichlorprop-P > this compound.

Toxicity and Regulatory Status

Table 2: Toxicity and Regulatory Profiles

- Data Gaps : this compound lacks poultry metabolism studies and has unresolved risks regarding metabolite transfer (e.g., HMCPP, CCPP) in livestock . In contrast, 2,4-D and MCPA have more comprehensive ecotoxicological datasets.

Environmental and Agricultural Impact

- Crop Residues : this compound residues in wheat grain (2.4% TRR) and straw (22% TRR) necessitate strict MRLs (0.05–0.1 mg/kg in the EU) .

- Ecotoxicity: this compound poses long-term risks to wild mammals and birds, with insufficient data on avian chronic toxicity . Fenoxaprop-P, while less toxic to mammals, shows higher toxicity to aquatic organisms .

Biological Activity

Mecoprop-P, or (R)-2-(4-chloro-2-methylphenoxy) propanoic acid, is a selective herbicide primarily used for controlling broadleaf weeds in various agricultural settings. Its biological activity is characterized by its interaction with plant physiological processes, particularly its mimicry of the plant hormone auxin. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biodegradation, toxicity, and environmental impact.

This compound functions as a synthetic auxin, disrupting normal plant growth and development. It binds to auxin receptors, specifically the TIR1-IAA7 complex, leading to abnormal growth responses such as:

- Epinasty : Abnormal upward curvature of stems and leaves.

- Chlorosis : Yellowing of leaves due to chlorophyll degradation.

- Root and Shoot Growth Inhibition : Reduction in overall plant biomass.

Research indicates that this compound affects dicotyledonous plants more severely than monocots, suggesting a differential sensitivity based on plant type .

Biodegradation

The biodegradation of this compound is influenced by soil depth and microbial activity. A study conducted on the degradation rates revealed:

| Soil Depth (cm) | Half-Life (days) | Lag Phase (days) | Degradation Rate |

|---|---|---|---|

| <30 | 12 | 0 | Rapid |

| 30-50 | 34 | 23 | Moderate |

| 70-80 | >84 | 34 | Slow |

In top-soil samples, this compound degradation commenced immediately, while sub-soil samples exhibited a lag phase before rapid degradation began. The presence of tfdA genes was correlated with the degradation process, indicating that specific microbial communities are essential for effective biodegradation .

Toxicological Profile

Toxicological studies have evaluated the effects of this compound on both non-target organisms and humans. Key findings include:

- Absorption and Elimination : this compound is rapidly absorbed after oral administration with a half-life of less than 8 hours. It is primarily excreted unchanged in urine and distributes in organs such as the thyroid and kidneys .

- Neurotoxicity and Immunotoxicity : Recent assessments found no significant neurotoxic or immunotoxic effects from this compound exposure in laboratory settings .

- Endocrine Disruption Potential : While initial studies suggested potential endocrine-disrupting properties, further evaluations indicated that this compound does not meet specific criteria for endocrine disruption in humans .

Case Study 1: Agricultural Use

Case Study 2: Environmental Impact

A study assessing the environmental impact of this compound highlighted its persistence in soil and potential leaching into water systems. The research emphasized the need for monitoring programs to evaluate long-term ecological effects, particularly on aquatic ecosystems where dicotyledonous plants are prevalent .

Q & A

Basic Research Questions

Q. What experimental models are recommended for evaluating Mecoprop-P's developmental toxicity in aquatic organisms?

Methodological Answer: The zebrafish (Danio rerio) model is widely used due to its transparency, rapid development, and genetic tractability. Key steps include:

- Exposure Protocol : Treat embryos at 8 hours post-fertilization (hpf) with this compound dissolved in DMSO (e.g., 25–50 mg/L) and maintain until 96 hpf, replacing solutions daily to ensure consistent exposure .

- Endpoints : Assess morphological abnormalities (e.g., reduced eye size, heart edema, body length shortening) and apoptosis using techniques like acridine orange staining to quantify apoptotic cells in the head, heart, and yolk sac .

- Controls : Include vehicle controls (e.g., 0.12% DMSO) to isolate solvent effects .

Q. How should researchers design experiments to study this compound's environmental persistence and biodegradation?

Methodological Answer:

- Soil and Water Systems : Use batch equilibrium methods to study adsorption-desorption behavior in soils like Haplic Cambisol. Measure parameters such as organic carbon content and pH, which influence herbicide mobility .

- Biodegradation Studies : Track the tfdA gene (associated with phenoxy herbicide degradation) copy number via qPCR in soil samples at varying depths to link microbial activity with this compound breakdown .

- Regulatory Compliance : Reference EU guidelines (e.g., Regulation (EU) No 686/2012) for permissible concentrations and testing protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound toxicity data across studies?

Methodological Answer:

- Dose-Response Analysis : Standardize exposure concentrations (e.g., 25–50 mg/L in zebrafish) and durations (e.g., 8–96 hpf) to ensure comparability. Note that higher doses may induce non-linear apoptotic responses .

- Confounding Factors : Control for water chemistry (e.g., pH, hardness) and solvent effects (e.g., DMSO concentration) that may modulate toxicity .

- Cross-Species Validation : Compare results with other models (e.g., Crassostrea gigas larvae) to assess if toxicity mechanisms are conserved .

Q. What advanced methodologies can elucidate this compound's molecular mechanisms of toxicity?

Methodological Answer:

- Transcriptomic Profiling : Use RNA sequencing to identify dysregulated pathways (e.g., apoptosis, cardiovascular development) in zebrafish larvae. Validate findings with qPCR for genes like bax or p53 .

- High-Content Imaging : Apply confocal microscopy to quantify structural defects in real-time (e.g., heart malformations, aortic arch disruptions) .

- Integration with Omics Data : Combine proteomic or metabolomic datasets to map systemic effects, such as oxidative stress or energy metabolism disruption .

Q. How can researchers address gaps in this compound's ecotoxicological risk assessment?

Methodological Answer:

- Long-Term Exposure Studies : Extend exposure beyond 96 hpf to assess chronic effects (e.g., reproductive impairment) in adult zebrafish .

- Field Validation : Collect water samples from regions with documented this compound use (e.g., EU agricultural zones) to compare lab-derived toxicity thresholds with environmental concentrations .

- Multi-Trophic Analyses : Evaluate bioaccumulation in food chains using species like algae, daphnia, and fish to model ecosystem-level impacts .

Q. Methodological Best Practices

Q. What are key considerations for ensuring reproducibility in this compound studies?

- Detailed Protocols : Document solvent preparation (e.g., DMSO stock solutions), exposure regimes, and statistical methods (e.g., ANOVA for apoptotic cell counts) .

- Data Transparency : Share raw datasets (e.g., morphological measurements, gene expression profiles) in supplementary materials or repositories .

- Ethical Reporting : Adhere to OECD guidelines for aquatic toxicity testing and declare conflicts of interest .

Q. How should researchers integrate non-academic data (e.g., monitoring reports) into this compound studies?

Properties

IUPAC Name |

(2R)-2-(4-chloro-2-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTGYJSOUMFZEP-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Cl)O[C@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032670 | |

| Record name | (R)-2-(4-Chloro-2-methylphenoxy)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [Reference #1] | |

| Record name | Mecoprop-P | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10679 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16484-77-8 | |

| Record name | (+)-Mecoprop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16484-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mecoprop-P [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016484778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-(4-Chloro-2-methylphenoxy)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | mecoprop-P (ISO); (R)-2-(4-chloro-2-methylphenoxy)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECOPROP-P | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/455R9M917H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.